2-Methylbut-3-en-2-ylazanium;chloride

Description

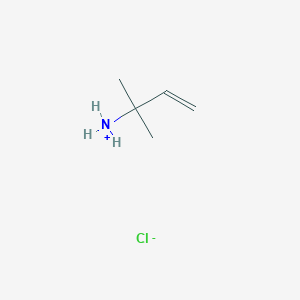

2-Methylbut-3-en-2-ylazanium chloride is a quaternary ammonium salt characterized by a branched aliphatic cation and a chloride counterion. Its IUPAC name indicates a structure where the ammonium group (azanium) is attached to the 2-position of a 3-methylbut-3-ene chain. The molecular formula is inferred as C₅H₁₀ClN, with a molecular weight of 119.59 g/mol. The compound’s structure includes a conjugated double bond (but-3-en-2-yl group) and a methyl substituent, which may influence its reactivity and physical properties.

Properties

IUPAC Name |

2-methylbut-3-en-2-ylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-4-5(2,3)6;/h4H,1,6H2,2-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZXJAXIYCYAQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Benzalkonium Chloride

Molecular Formula : C₂₂H₂₄ClN₃O•HCl

Structure : A complex quaternary ammonium salt with a benzyl group and a long alkyl chain.

Comparison :

- Chloride Presence : Both compounds feature ionic chloride counterions.

- Size and Complexity : Benzalkonium chloride has a significantly larger molecular weight (408.35 g/mol) and a more complex structure, enabling its use as a surfactant and disinfectant in ophthalmic preparations . In contrast, 2-methylbut-3-en-2-ylazanium chloride’s smaller size may limit its surfactant efficacy but enhance solubility in polar solvents.

Chloroanilines (e.g., 2-Chloroaniline)

Molecular Formula : C₆H₆ClN

Structure : Aromatic primary amines with chlorine substituents on the benzene ring.

Comparison :

- Chloride Interaction : Chloroanilines feature covalently bonded chlorine, unlike the ionic chloride in the target compound.

- Basicity and Solubility : The aromatic amine group in chloroanilines confers weaker basicity and lower water solubility compared to quaternary ammonium salts. 2-Methylbut-3-en-2-ylazanium chloride’s ionic nature likely enhances its solubility in aqueous media.

- Applications : Chloroanilines are intermediates in dye synthesis , whereas quaternary ammonium salts like the target compound may serve as phase-transfer catalysts.

Anthocyanin Chlorides (e.g., Callistephin Chloride)

Structure : Glycosylated anthocyanidins with chloride counterions .

Comparison :

- Chloride Role : Both compounds use chloride to balance charge, but anthocyanins are bioactive pigments in plants, unlike synthetic quaternary salts.

- Biological Relevance : Anthocyanins have antioxidant properties , while the target compound’s biological activity is unstudied in the provided evidence.

Data Tables

Table 1: Structural and Molecular Comparison

Table 2: Functional and Analytical Insights

Research Findings and Gaps

- Benzalkonium Chloride : Established analytical methods (e.g., HPLC) validate its use in pharmaceuticals , underscoring the importance of ionic ammonium salts in industry.

- Chloroanilines : Regulatory tracking via CAS numbers (e.g., 95-51-2 for 2-chloroaniline) highlights their environmental and health risks .

- Target Compound: No direct data on synthesis, toxicity, or applications was found in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.